molecular formula C7H9BrOS B8345285 3-Bromo-2-(2-methoxy-ethyl)-thiophene

3-Bromo-2-(2-methoxy-ethyl)-thiophene

Cat. No.: B8345285
M. Wt: 221.12 g/mol
InChI Key: BZVSLZYDQZMBGB-UHFFFAOYSA-N
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Description

3-Bromo-2-(2-methoxy-ethyl)-thiophene is a brominated thiophene derivative featuring a methoxy-ethyl substituent at the 2-position and a bromine atom at the 3-position. Thiophene derivatives are pivotal in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science due to their electronic and structural versatility. This compound’s reactive bromine site enables cross-coupling reactions (e.g., Suzuki, Sonogashira), while the methoxy-ethyl group introduces steric and electronic effects that influence reactivity and solubility .

Properties

Molecular Formula

C7H9BrOS

Molecular Weight

221.12 g/mol

IUPAC Name

3-bromo-2-(2-methoxyethyl)thiophene

InChI

InChI=1S/C7H9BrOS/c1-9-4-2-7-6(8)3-5-10-7/h3,5H,2,4H2,1H3

InChI Key

BZVSLZYDQZMBGB-UHFFFAOYSA-N

Canonical SMILES

COCCC1=C(C=CS1)Br

Origin of Product

United States

Comparison with Similar Compounds

3-Bromo-2-[2-(4-butylphenyl)ethynyl]thiophene (13)
  • Synthesis: Prepared via Sonogashira coupling of 2,3-dibromothiophene with 1-butyl-4-ethynylbenzene (30% yield after lithiation and iodomethane reaction) .
  • Advantages : Regioselective introduction of ethynyl and alkyl groups using commercially available 2,3-dibromothiophene. Route B (lithiation) is more convenient than Route A, despite lower yields .
  • Comparison : Unlike 3-Bromo-2-(2-methoxy-ethyl)-thiophene, the ethynyl group in 13 enhances conjugation, making it suitable for optoelectronic materials.
3-Bromo-2-(2-bromophenyl)benzo[b]thiophene (5)
  • Synthesis : Achieved via Suzuki coupling of 2,3-dibromobenzo[b]thiophene and o-bromophenylboronic acid (79% yield) .
  • Reactivity: Used to form silane derivatives through lithiation and SiCl4 treatment, highlighting its utility in organometallic chemistry .
  • Comparison : The benzo[b]thiophene core in 5 offers extended π-conjugation compared to the simpler thiophene backbone in the target compound, altering electronic properties.
Poly[3-(6-bromohexyl)thiophene]
  • Synthesis : Polymerized under controlled conditions, yielding products with variable molar mass and regioregularity (determined by ¹H-NMR) .
  • Comparison : The bromohexyl side chain in this polymer improves solubility and processability, whereas the methoxy-ethyl group in the target compound may offer similar benefits but with differing electronic effects .

Substituent Effects on Reactivity and Properties

Compound Substituent Key Reactivity/Property
Target Compound 2-(2-methoxy-ethyl) Electron-donating methoxy group enhances ring activation for electrophilic substitution
3-Bromo-2-trimethylsilyl-thiophene 2-trimethylsilyl Silyl group stabilizes intermediates via steric hindrance; used in chlorocyclization
3-Bromo-2-dodecylthiophene 2-dodecyl Long alkyl chain increases hydrophobicity; used in lipid-soluble applications
3-Bromo-2-(2-bromophenyl)benzofuran 2-(2-bromophenyl) Bromophenyl group facilitates tandem coupling reactions; requires higher temperatures
  • Electronic Effects : Methoxy-ethyl (electron-donating) vs. bromophenyl (electron-withdrawing) substituents alter cross-coupling efficiency and regioselectivity .
  • Steric Effects : Bulky groups like trimethylsilyl or dodecyl reduce reaction rates but improve stability .

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